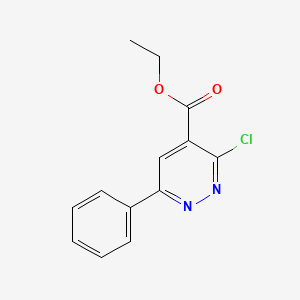![molecular formula C19H19ClF3N3O2 B2740080 1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 866145-14-4](/img/structure/B2740080.png)
1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthesis methods have been developed for morpholine derivatives, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, a study presents the efficient synthesis of NK(1) receptor antagonist Aprepitant, illustrating the complex synthesis routes involving morpholine derivatives to achieve target molecules with significant pharmacological activity (Brands et al., 2003).
Structural Insights : Detailed structural analysis of morpholine derivatives, including X-ray diffraction studies, provides crucial information on the molecular configuration, bonding patterns, and the impact of various substituents on the stability and reactivity of these compounds. For instance, the structural characterization of copper-promoted oxidation products of an oxime derivative elucidates the transformations and reactivity under specific conditions, highlighting the role of metal catalysts in modifying the chemical behavior of morpholine-based compounds (Deville et al., 2017).
Applications in Medicinal Chemistry
Pharmacological Potential : Research on morpholine and oxime derivatives underscores their potential in the development of therapeutic agents. For instance, the synthesis and evaluation of novel quinoline derivatives with nitric oxide releasing properties for their analgesic and anti-inflammatory activities suggest the utility of these compounds in designing new drugs (Abadi et al., 2005).
Anticancer Activities : Studies on Schiff-base complexes of morpholine derivatives demonstrate their anticancer activities against various cancer cell lines, indicating the importance of structural modification and metal complexation in enhancing the therapeutic efficacy of these compounds (Rezaeivala et al., 2020).
Material Science and Catalysis
- Catalytic Properties : Morpholine derivatives are explored for their catalytic activities, such as in the oxidation of alcohols, showcasing the application of these compounds in industrial and synthetic chemistry to achieve environmentally friendly and efficient synthesis processes (Bhattacharjee et al., 2017).
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c1-13(25-28-12-14-2-4-16(20)5-3-14)18-17(26-6-8-27-9-7-26)10-15(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOMCGKSJOSJH-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



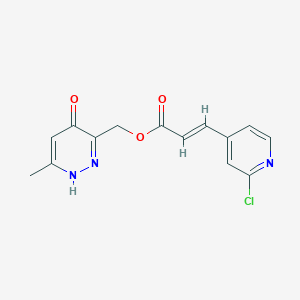

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)
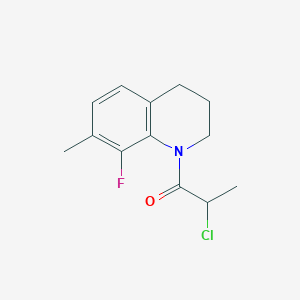
![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)
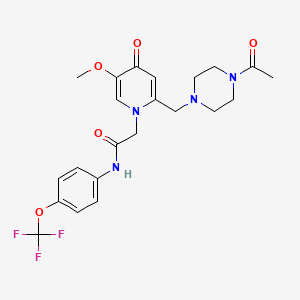
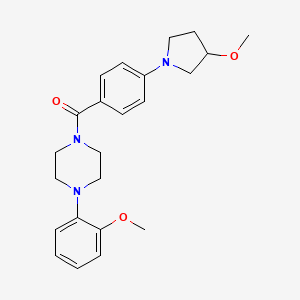
![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)
